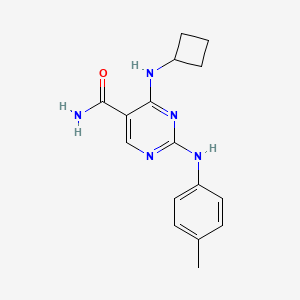
3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting with a suitable precursor, such as 8-methoxy-5-methylquinoline, through cyclization reactions.
Introduction of the Thiadiazole Ring: This can be achieved by reacting the quinoline derivative with appropriate reagents to form the 1,2,4-thiadiazole ring.
Amination: The final step involves introducing the amine group at the 5-position of the thiadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.
Reduction: Reduction reactions could target the quinoline ring or the thiadiazole ring.
Substitution: Various substitution reactions can occur, especially at the amine group or the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in drug design.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine or quinine, known for their antimalarial properties.
Thiadiazole Derivatives: Such as 1,3,4-thiadiazole, known for various biological activities.
Uniqueness
3-(8-Methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of the quinoline and thiadiazole rings, which may confer distinct biological or chemical properties not found in other compounds.
Properties
CAS No. |
1179360-26-9 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
3-(8-methoxy-5-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H12N4OS/c1-7-3-6-10(18-2)11-8(7)4-5-9(15-11)12-16-13(14)19-17-12/h3-6H,1-2H3,(H2,14,16,17) |
InChI Key |
RDYYFZJDTASHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC)C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)

![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)

![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)




![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)
![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)
